molecular formula C11H17NO2 B2694432 Rac-n-[(1r,2s)-2-(oxan-4-yl)cyclopropyl]prop-2-enamide CAS No. 2224217-93-8

Rac-n-[(1r,2s)-2-(oxan-4-yl)cyclopropyl]prop-2-enamide

Cat. No.: B2694432
CAS No.: 2224217-93-8
M. Wt: 195.262
InChI Key: PLQIVBIAKQITAX-VHSXEESVSA-N
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Description

Rac-n-[(1r,2s)-2-(oxan-4-yl)cyclopropyl]prop-2-enamide is a synthetic compound characterized by its unique cyclopropyl and oxan-4-yl groups

Properties

IUPAC Name

N-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-2-11(13)12-10-7-9(10)8-3-5-14-6-4-8/h2,8-10H,1,3-7H2,(H,12,13)/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQIVBIAKQITAX-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CC1C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N[C@@H]1C[C@H]1C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-n-[(1r,2s)-2-(oxan-4-yl)cyclopropyl]prop-2-enamide typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Introduction of the Oxan-4-yl Group: The oxan-4-yl group is incorporated via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Amidation: The final step involves the formation of the amide bond through a reaction between an amine and an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Rac-n-[(1r,2s)-2-(oxan-4-yl)cyclopropyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or ether functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides and nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

Rac-n-[(1r,2s)-2-(oxan-4-yl)cyclopropyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rac-n-[(1r,2s)-2-(oxan-4-yl)cyclopropyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Rac-[(1r,2s)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride
  • tert-butyl [(1r,2s)-2-(4-aminophenyl)cyclopropyl]carbamate

Uniqueness

Rac-n-[(1r,2s)-2-(oxan-4-yl)cyclopropyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl and oxan-4-yl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

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